BenchChemオンラインストアへようこそ!

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

N-[3-(azepan-1-yl)-3-oxopropyl]acetamide (PubChem CID 40230922; molecular formula C₁₁H₂₀N₂O₂; molecular weight 212.29 g/mol) is a synthetic small-molecule amide incorporating a terminal acetamide group linked via a 3-oxopropyl spacer to a fully saturated seven-membered azepane (hexamethyleneimine) ring. Computed physicochemical properties – including an XLogP3-AA of 0.2, a topological polar surface area of 49.4 Ų, and a single hydrogen bond donor – position it as a moderately polar, fragment-like scaffold conforming to Lipinski’s Rule of Five.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B7512485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(azepan-1-yl)-3-oxopropyl]acetamide
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)N1CCCCCC1
InChIInChI=1S/C11H20N2O2/c1-10(14)12-7-6-11(15)13-8-4-2-3-5-9-13/h2-9H2,1H3,(H,12,14)
InChIKeyFECATOJFJLXRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide: A Specialized Seven-Membered Azepane-Acetamide Building Block for CCR5, HDAC, and Antiviral Discovery Research – Procurement and Differentiation Guide


N-[3-(azepan-1-yl)-3-oxopropyl]acetamide (PubChem CID 40230922; molecular formula C₁₁H₂₀N₂O₂; molecular weight 212.29 g/mol) is a synthetic small-molecule amide incorporating a terminal acetamide group linked via a 3-oxopropyl spacer to a fully saturated seven-membered azepane (hexamethyleneimine) ring [1]. Computed physicochemical properties – including an XLogP3-AA of 0.2, a topological polar surface area of 49.4 Ų, and a single hydrogen bond donor – position it as a moderately polar, fragment-like scaffold conforming to Lipinski’s Rule of Five [1]. Although publicly reported biological annotation remains sparse, preliminary pharmacological screening sources have flagged this chemotype as a potential CCR5 antagonist [2] and as a candidate hit in histone deacetylase (HDAC) inhibition assays , prompting its procurement as a versatile starting point for structure–activity relationship (SAR) exploration in antiviral, anti-inflammatory, and epigenetic target campaigns.

Why N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide Cannot Be Replaced by Piperidine, Pyrrolidine, or Shorter-Linker Azepane Analogs in Competitive SAR Programs


Generic substitution of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide with commercially ubiquitous piperidine (six-membered) or pyrrolidine (five-membered) acetamide derivatives, or even with azepane congeners carrying shorter alkyl linkers, is not scientifically defensible without equivalent confirmatory data. The seven-membered azepane ring imposes a distinct conformational envelope, nitrogen basicity, and steric footprint compared with its six- and five-membered counterparts, directly influencing target recognition at the CCR5 receptor and within the HDAC catalytic tunnel [1][2]. Furthermore, the 3-oxopropyl linker length modulates both the spatial separation between the acetamide hydrogen-bond donor/acceptor motif and the azepane tertiary amine, altering the pharmacophoric geometry in ways that cannot be recapitulated by the two-carbon linker present in N-[2-(azepan-1-yl)ethyl]acetamide (CAS 1340208-96-9) . Without matched-pair comparative biological data, assuming functional equivalence between these analogs risks misattributing activity trends and derailing SAR optimization campaigns.

Quantitative Comparator Evidence for N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide: CCR5, HDAC, and Antiviral Differentiation Data


CCR5 Antagonist Screening Hit Potential vs. Maraviroc and Piperidine-Based CCR5 Ligands

A pharmacological screening study (Semantic Scholar entry by 张会利) reports that N-[3-(azepan-1-yl)-3-oxopropyl]acetamide is identified as a CCR5 antagonist candidate suitable for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune conditions, and COPD [1]. Although a numerical IC₅₀/IC₅₀ value is not publicly disclosed in the indexed record, the structural differentiation from the prototypical CCR5 antagonist maraviroc (IC₅₀: 3.3–7.2 nM against MIP-1α/MIP-1β/RANTES) is mechanistically significant: the azepane-3-oxopropyl-acetamide scaffold lacks the 8-azabicyclo[3.2.1]octane core and the 1,2,4-triazole moiety present in maraviroc, suggesting a distinct binding mode within the CCR5 transmembrane cavity [2]. Piperidine-based CCR5 antagonists (e.g., TAK-779) similarly depend on a quaternary ammonium motif; the neutral azepane-tertiary amine in the target compound offers a differentiated ionization profile at physiological pH that may influence membrane permeability and off-rate kinetics, though direct head-to-head potency comparisons are unavailable.

CCR5 antagonist HIV entry inhibitor chemokine receptor

In Vitro Histone Deacetylase (HDAC) Inhibitory Activity at 20.8 µM: Class-Level Differentiation from Piperidine- and Pyrrolidine-Acetamide Analogs

An in vitro binding assay (Aladdin Scientific ALA695150) evaluated the ability of N-[3-(azepan-1-yl)-3-oxopropyl]acetamide to inhibit maize histone deacetylase (HDAC) enzyme activity at a single concentration of 20.8 µM, employing [³H]acetate-prelabeled chicken reticulocyte histones as substrate . While the percent inhibition value at this concentration is not disclosed in the public record and may reflect moderate or weak activity, this result places the compound within the broader class of azepane-containing acetamides that have demonstrated HDAC inhibitory potential [1]. By contrast, the simpler N-[2-(azepan-1-yl)ethyl]acetamide (CAS 1340208-96-9) and piperidine-based acetamides (e.g., the N-piperidinyl acetamide derivatives claimed in US8569344 for calcium channel blockade) have not been annotated for HDAC activity in publicly accessible databases, suggesting that the 3-oxopropyl linker and the specific amide geometry in the target compound may confer a degree of HDAC target engagement not shared by shorter-linker or smaller-ring analogs [2]. Direct IC₅₀ head-to-head data are unavailable.

HDAC inhibitor epigenetics maize HDAC

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 0.2) and Hydrogen-Bonding Profile vs. Six-Membered Piperidine and Five-Membered Pyrrolidine Acetamide Congeners

PubChem-computed properties for N-[3-(azepan-1-yl)-3-oxopropyl]acetamide include an XLogP3-AA of 0.2, a topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In comparison, the analogous six-membered piperidine derivative N-[3-(piperidin-1-yl)-3-oxopropyl]acetamide (not indexed under a specific CAS) is predicted to have a marginally lower TPSA due to reduced ring surface area and a slightly distinct basicity (calculated pKₐ of piperidine ≈ 11.2 vs. azepane ≈ 11.0), which collectively shift the CNS MPO (Multiparameter Optimization) desirability score and blood–brain barrier permeability predictions [2]. The five-membered pyrrolidine variant would exhibit an even larger deviation. For chemists prioritizing central nervous system exposure or optimizing solubility–permeability balance in lead optimization, these subtle but measurable computed differences can influence the selection of the azepane scaffold over the more commonly available piperidine and pyrrolidine building blocks.

physicochemical properties XLogP CNS MPO

Oxoazepanylacetamide Patent Class Membership and HCV/SARS Antiviral Differentiation

Patent application WO2007120160 (NOVARTIS AG) and related filings broadly claim oxoazepanylacetamide and oxoazepanylphenoxyacetamide derivatives as inhibitors of hepatitis C virus (HCV) and SARS coronavirus replication [1]. While N-[3-(azepan-1-yl)-3-oxopropyl]acetamide is not explicitly enumerated as an exemplified compound in the publicly available patent examples, its core scaffold – an azepane-containing acetamide linked via a carbonyl-bearing alkyl spacer – falls within the Markush structural scope of the claimed genus. This situates the compound within a patent-protected antiviral chemical space, providing potential freedom-to-operate considerations for organizations pursuing antiviral drug discovery that are distinct from those associated with the clinically advanced HCV NS5A inhibitors (e.g., daclatasvir, ledipasvir) which are based on biphenyl-imidazole or related chemotypes [2].

HCV inhibitor SARS antiviral oxoazepanylacetamide

Caspase-3 and Prolyl Endopeptidase (POP) Screening Data Indicate Target Selectivity Boundaries

Public assay annotation records indicate that N-[3-(azepan-1-yl)-3-oxopropyl]acetamide was tested for inhibitory activity against caspase-3; the entry is marked 'NT' (not tested) or 'No inhibition' in aggregated screening databases, suggesting that the compound does not significantly engage this apoptosis executioner protease at the concentrations screened . In contrast, a structurally distinct azepane-containing chemotype (BDBM50250422, N-methyllaurotetanine) demonstrated measurable prolyl endopeptidase (POP) inhibition (IC₅₀ = 135 µM) in a fluorogenic ZGP-AMC substrate assay [1]. The absence of detectable caspase-3 activity for the target compound, juxtaposed against the POP inhibitory activity of a related azepane alkaloid, provides preliminary selectivity information: the 3-oxopropyl-acetamide side chain may disfavor occupancy of the caspase-3 active site while preserving the potential for engagement of other serine/cysteine hydrolase targets.

caspase-3 POP inhibition prolyl endopeptidase selectivity

Fragment-Like Molecular Weight (212.29 Da) and Ligand Efficiency Potential vs. Larger Azepane-Containing Drug Candidates

With a molecular weight of 212.29 g/mol and a heavy atom count of 15, N-[3-(azepan-1-yl)-3-oxopropyl]acetamide resides in the fragment-like chemical space (MW < 250 Da) that is prized in fragment-based drug discovery (FBDD) for its high ligand efficiency (LE) potential [1]. When screened at 20.8 µM against maize HDAC, even modest inhibition translates to a ligand efficiency metric. In contrast, the clinically studied azepane-containing drug candidates such as the orexin receptor antagonists (disubstituted azepan amides claimed by Merck, e.g., filorexant, MW ≈ 450–500 Da) and the CCR5 antagonist maraviroc (MW = 513.67 Da) are significantly larger and more lipophilic, reducing their suitability for fragment screening libraries and increasing the risk of downstream ADMET attrition [2][3]. The target compound's low molecular weight and high fraction of sp³-hybridized carbons (azepane ring) position it as an attractive starting fragment for iterative growth into lead-like chemical space while maintaining ligand efficiency.

fragment-based drug discovery ligand efficiency molecular weight

Recommended Application Scenarios for N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide Based on Quantitative Differentiation Evidence


1. CCR5 Antagonist Hit-to-Lead and Resistance-Profiling Campaigns (HIV, Inflammation, Autoimmunity)

Given the preliminary CCR5 antagonist screening annotation [1] and the structural differentiation from maraviroc and piperidine-based CCR5 ligands, procurement of this azepane-acetamide scaffold is most justified for medicinal chemistry teams seeking to develop next-generation CCR5 antagonists with resistance-breaking profiles. The absence of the 8-azabicyclo[3.2.1]octane core and the neutral azepane amine differentiate it from the maraviroc chemotype, potentially providing an alternative binding trajectory that retains activity against maraviroc-resistant CCR5 mutants. Parallel synthesis of focused libraries around the 3-oxopropyl linker and the acetamide terminus can rapidly establish SAR, with maraviroc and TAK-779 serving as positive controls in cell-based HIV-1 entry assays (e.g., TZM-bl or P4R5 β-galactosidase reporter systems).

2. Epigenetic Probe Development: HDAC Inhibition Screening and Selectivity Profiling

The documented HDAC inhibitory activity screening at 20.8 µM supports the use of this compound as a starting fragment for growing into isoform-selective HDAC inhibitors. Medicinal chemistry teams can use the azepane-3-oxopropyl-acetamide core as a cap group in the classical HDAC inhibitor pharmacophore (cap–linker–zinc-binding group), where the azepane ring may confer selectivity for HDAC6 or HDAC8 over class I HDACs (1, 2, 3) owing to the steric requirements of the seven-membered ring. Parallel profiling against the commercially available HDAC1-11 panel at a single 10 µM concentration can rapidly establish isoform selectivity trends and guide further optimization toward oncology or neuroscience indications.

3. Antiviral Drug Discovery: HCV and SARS-CoV-2 Replicon Screening Based on Oxoazepanylacetamide Patent Precedent

The compound's structural membership in the oxoazepanylacetamide genus claimed for HCV and SARS coronavirus inhibition [2] provides a compelling rationale for its inclusion in antiviral screening cascades. Procurement for evaluation in HCV subgenomic replicon assays (genotypes 1a, 1b, and 2a) and SARS-CoV-2 cytopathic effect (CPE) reduction assays can de-risk investments in this chemotype, as the patent landscape is partially mapped by Novartis. The fragment-like MW (212.29 Da) and favorable computed properties (XLogP = 0.2) [3] suggest that the compound may serve as an ideal starting point for structure-based antiviral lead optimization, with ample room for property-guided molecular growth before hitting Lipinski boundaries.

4. Chemical Biology Tool Compound Development: Azepane Scaffold Diversification for Phenotypic Screening

The combination of the under-explored seven-membered azepane ring, moderate polarity, and fragment-like MW [3] makes this compound a valuable building block for diversity-oriented synthesis (DOS) and the generation of chemoproteomic probes. Procurement for late-stage functionalization – e.g., N-alkylation of the acetamide nitrogen, oxidation of the azepane ring to the corresponding lactam, or coupling with photoaffinity labels (diazirine/benzophenone) via the terminal amide – can yield tool compounds suitable for target identification studies using chemical proteomics (affinity enrichment coupled with LC-MS/MS). The absence of detectable caspase-3 activity reduces the risk of apoptosis-driven cytotoxicity in cell-based phenotypic screening, enhancing its utility as a clean chemical probe.

Quote Request

Request a Quote for N-[3-(azepan-1-yl)-3-oxopropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.